molecular formula C15H22N4O2 B1214823 Cartazolate CAS No. 34966-41-1

Cartazolate

Cat. No.: B1214823
CAS No.: 34966-41-1
M. Wt: 290.36 g/mol
InChI Key: IQNQAOGGWGCROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cartazolate is a chemical compound belonging to the pyrazolopyridine class. It is known for its anxiolytic effects in animals and has been studied for its potential therapeutic applications. This compound acts as a positive allosteric modulator at the gamma-aminobutyric acid A receptor at the barbiturate binding site and also functions as an adenosine antagonist at the A1 and A2 subtypes and as a phosphodiesterase inhibitor .

Preparation Methods

The synthesis of cartazolate involves the formation of the pyrazolopyridine core structure. One common synthetic route includes the reaction of ethyl 4-(butylamino)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate with appropriate reagents under controlled conditions. Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Cartazolate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, modifying its chemical and biological activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Cartazolate has been extensively studied for its scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of pyrazolopyridine derivatives on various chemical reactions.

    Biology: Investigated for its effects on gamma-aminobutyric acid A receptor modulation and adenosine receptor antagonism.

    Medicine: Explored for its potential as an anxiolytic agent and its effects on central nervous system disorders.

    Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

Cartazolate exerts its effects primarily through modulation of the gamma-aminobutyric acid A receptor at the barbiturate binding site. It enhances the receptor’s response to gamma-aminobutyric acid, leading to increased inhibitory neurotransmission. Additionally, this compound acts as an adenosine antagonist at the A1 and A2 subtypes, which may contribute to its anxiolytic effects. It also inhibits phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate .

Comparison with Similar Compounds

Cartazolate is similar to other pyrazolopyridine derivatives such as tracazolate and etazolate. These compounds share structural similarities and exhibit anxiolytic effects. this compound is unique in its specific binding profile and combination of gamma-aminobutyric acid A receptor modulation, adenosine antagonism, and phosphodiesterase inhibition. This unique combination of actions distinguishes this compound from other similar compounds .

Similar Compounds

  • Tracazolate
  • Etazolate
  • ICI-190,622

Properties

CAS No.

34966-41-1

Molecular Formula

C15H22N4O2

Molecular Weight

290.36 g/mol

IUPAC Name

ethyl 4-(butylamino)-1-ethylpyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C15H22N4O2/c1-4-7-8-16-13-11-10-18-19(5-2)14(11)17-9-12(13)15(20)21-6-3/h9-10H,4-8H2,1-3H3,(H,16,17)

InChI Key

IQNQAOGGWGCROX-UHFFFAOYSA-N

SMILES

CCCCNC1=C2C=NN(C2=NC=C1C(=O)OCC)CC

Canonical SMILES

CCCCNC1=C2C=NN(C2=NC=C1C(=O)OCC)CC

34966-41-1

Synonyms

cartazolate
SQ 65,396

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 50.8 g. of 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester (0.2 mol.) in 200 ml. of benzene, 29.2 g. of n-butylamine (0.4 mol.) are added. The mixture is kept at 50° for 5 hours. Then the separated butylamine hydrochloride is filtered under suction and the filtrate is evaporated in vacuo to dryness. The residual 4-butylamino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester is recrystallized from hexane, m.p. 82°-83°, yield 53 g. (91.5%).
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.